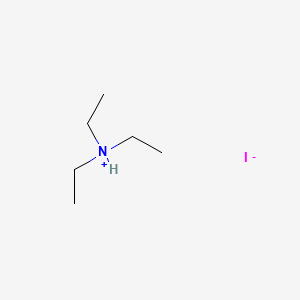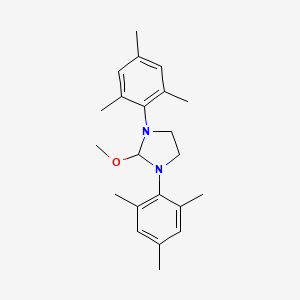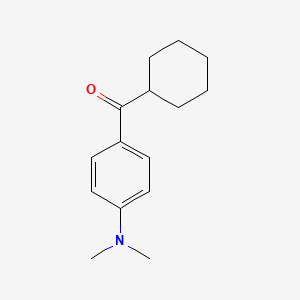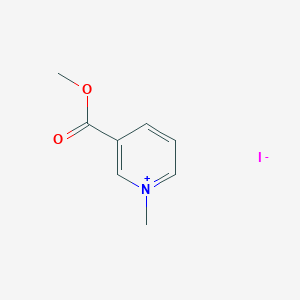
1,2-Bis(4-vinylphenyl)ethane
Übersicht
Beschreibung
1,2-Bis(4-vinylphenyl)ethane is a chemical compound with the molecular formula C18H18This compound is a colorless liquid that is soluble in organic solvents such as ethanol and xylene . It is often used as a chemical reagent and intermediate in the synthesis of various polymers, resins, and surface coatings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(4-vinylphenyl)ethane can be synthesized through a Grignard coupling reaction. This involves the reaction of diphenylethylene with a vinyl compound under alkaline conditions . Another method involves the Wurtz coupling reaction of p-chloromethylstyrene . The reaction is typically carried out under dry argon to exclude oxygen and moisture from the reaction systems .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of Grignard reagents and is carried out in large-scale reactors under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(4-vinylphenyl)ethane undergoes various types of chemical reactions, including:
Polymerization: It can be polymerized using different catalysts and conditions to form cross-linked polymers.
Substitution Reactions: It can react with various reagents to form substituted derivatives.
Common Reagents and Conditions
Polymerization: Catalysts such as scandium and Lewis acids like SnCl4 and ZnCl2 are commonly used
Substitution Reactions: Reagents like Grignard reagents and vinyl compounds are used under alkaline conditions.
Major Products Formed
Polymers: Cross-linked polymers with enhanced thermal and mechanical properties.
Substituted Derivatives: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(4-vinylphenyl)ethane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2-Bis(4-vinylphenyl)ethane primarily involves its ability to undergo polymerization and form cross-linked structures. This is facilitated by the presence of vinyl groups that can react with various catalysts and reagents to form stable polymers . The molecular targets and pathways involved include the interaction with catalysts like scandium and Lewis acids, which initiate the polymerization process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Divinylbenzene: Another cross-linking agent used in polymer synthesis.
1,8-Bis(4-vinylphenyl)octane: A similar compound with a longer alkyl linkage.
Uniqueness
1,2-Bis(4-vinylphenyl)ethane is unique due to its specific molecular structure, which allows for the formation of highly cross-linked polymers with enhanced thermal and mechanical properties . Its ability to undergo various chemical reactions and form stable derivatives also sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
1-ethenyl-4-[2-(4-ethenylphenyl)ethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h3-12H,1-2,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLAFQNTMMFLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCC2=CC=C(C=C2)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453919 | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[4-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
48174-52-3 | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[4-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]-](/img/structure/B3052859.png)
